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Compound of Interest

Compound Name:
tert-butyl 5-bromo-1H-pyrrolo[2,3-

b]pyridine-1-carboxylate

Cat. No.: B1345280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Compound Identification:

Systematic Name: tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Common Name: 1-Boc-5-bromo-7-azaindole

CAS Number: 928653-80-9

Molecular Formula: C₁₂H₁₃BrN₂O₂

Molecular Weight: 297.15 g/mol

Summary
1-Boc-5-bromo-7-azaindole is a crucial intermediate in synthetic organic chemistry, particularly

in the development of kinase inhibitors and other pharmacologically active molecules. The tert-

butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen allows for selective reactions at

other positions of the azaindole core. This guide summarizes the available physicochemical

data for this compound. It should be noted that while basic properties are available, detailed

experimental data such as specific spectral assignments and a range of solubility values are

not widely published in readily accessible literature.
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Chemical and Physical Properties
The introduction of the Boc-protecting group to 5-bromo-7-azaindole significantly alters its

physical properties, such as increasing its molecular weight and likely modifying its solubility

profile and melting point.

Property Value Source

Molecular Formula C₁₂H₁₃BrN₂O₂

Molecular Weight 297.15

Physical Form Solid

Boiling Point 361.8±45.0 °C (Predicted)

Density 1.46±0.1 g/cm³ (Predicted)

Spectral Data
Detailed, experimentally verified and assigned NMR and mass spectrometry data for 1-Boc-5-

bromo-7-azaindole are not readily available in the public domain. The data for the parent

compound, 5-bromo-7-azaindole, is provided below for reference. The addition of the Boc

group would introduce a characteristic singlet at approximately 1.6-1.7 ppm in the ¹H NMR

spectrum (integrating to 9H) and signals for the quaternary and methyl carbons of the t-butyl

group in the ¹³C NMR spectrum.

Reference Spectral Data for 5-bromo-7-azaindole (Unprotected Core):

Data Type Parameters

¹H NMR

(DMF-d₇, TMS, 298 K, p.p.m.): δ 11.91 (bs, 1H,

HN¹), 8.30 (d, J = 2.2 Hz, 1H, HC⁶), 8.20 (d, J =

2.0 Hz, 1H, HC⁴), 7.63 (t, J = 2.8 Hz, 1H, HC²),

6.50 (m, 1H, HC³)[1]

¹³C NMR

(DMF-d₇, TMS, 298 K, p.p.m.): δ 147.5 (C⁸),

142.9 (C⁶), 130.3 (C⁴), 128.2 (C²), 122.1 (C⁷),

111.1 (C⁵), 100.0 (C³)[1]
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Experimental Protocols
A detailed, step-by-step protocol for the synthesis of 1-Boc-5-bromo-7-azaindole is not explicitly

available in the searched literature. However, the synthesis involves the protection of the N-H

of the pyrrole ring of 5-bromo-7-azaindole using di-tert-butyl dicarbonate (Boc₂O). A general

procedure for Boc protection is described below.

General Protocol for Boc Protection of an Indole Nitrogen:

Dissolution: Dissolve the starting material, 5-bromo-7-azaindole, in a suitable aprotic solvent

such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.

Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, typically 1.1 to 1.5 equivalents)

to the solution. The reaction is often catalyzed by the addition of a base like 4-

dimethylaminopyridine (DMAP, catalytic amount) and a tertiary amine base such as

triethylamine (TEA) to scavenge the acid byproduct.

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by

thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup: Once the reaction is complete, the solvent is typically removed under reduced

pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed

with a weak aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄),

filtered, and concentrated. The crude product is then purified, commonly by column

chromatography on silica gel, to yield the pure 1-Boc-5-bromo-7-azaindole.

Logical Workflow for Synthesis
The synthesis of 1-Boc-5-bromo-7-azaindole is a straightforward protection step. This workflow

is a critical step in multi-step syntheses where the reactivity of the azaindole N-H needs to be

masked to allow for selective functionalization at other positions, such as the bromine-bearing

C5 position, through reactions like Suzuki or Stille couplings.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Material
Reagents

Process

Product

5-Bromo-7-azaindole

Boc Protection Reaction

Di-tert-butyl dicarbonate (Boc)₂O
4-Dimethylaminopyridine (DMAP)
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Caption: Synthetic pathway for 1-Boc-5-bromo-7-azaindole.

Safety Information
Hazard Description

Pictogram GHS07 (Harmful)

Signal Word Warning

Hazard Statements H302: Harmful if swallowed

Hazard Class Acute Toxicity 4 (Oral)

Storage Class 11 (Combustible Solids)

This safety information is based on available data and may not be exhaustive. Always consult

the Safety Data Sheet (SDS) before handling the chemical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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